![molecular formula C12H14N2O4S B2861126 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide CAS No. 2034273-77-1](/img/structure/B2861126.png)
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a furo ring, and a cyclopropane ring, along with a sulfonamide functional group . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
As for the chemical reactions, pyridines typically undergo electrophilic substitution reactions and can act as bases . The reactivity of the compound would also be influenced by the other functional groups present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Antibacterial Applications
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide and its derivatives have been explored for their potential antibacterial applications. The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been aimed at developing effective antibacterial agents. In this context, various compounds have been synthesized and tested for their antibacterial activity, with several demonstrating high effectiveness against bacterial strains. This research underscores the potential of this compound derivatives as a basis for developing novel antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Catalytic Applications
The compound and its related derivatives have been examined for their roles in catalytic applications, particularly in the base-free transfer hydrogenation of ketones. Studies have shown that derivatives of this compound, when used as precatalysts, facilitate the efficient transfer hydrogenation of various ketones without the need for basic additives or halide abstractors. This highlights the versatility of these compounds in catalysis, especially for sustainable and greener chemical processes (Ruff, Kirby, Chan, & O'Connor, 2016).
Coordination Chemistry
In coordination chemistry, N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, closely related to the core structure of interest, have been studied for their potential as ligands for metal coordination. These studies provide insights into the molecular and supramolecular structures of these compounds and their applications in forming complex structures with metals. Such research contributes to the understanding of the interaction between sulfonamide derivatives and metals, which can be crucial for the development of new materials and catalysts (Jacobs, Chan, & O'Connor, 2013).
Organic Synthesis
This compound derivatives have also found applications in organic synthesis, particularly in the development of methodologies for creating complex organic structures. For example, sulfonamides have been utilized as terminators in cationic cyclisations, demonstrating their ability to efficiently form polycyclic systems. This application showcases the utility of these compounds in synthesizing complex organic molecules, which is a critical aspect of pharmaceutical and synthetic organic chemistry (Haskins & Knight, 2002).
特性
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c15-12-11-9(4-8-18-11)3-6-14(12)7-5-13-19(16,17)10-1-2-10/h3-4,6,8,10,13H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGUUVUDEQVURO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-bromophenyl)-3-butyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2861044.png)
![N-(4-fluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2861046.png)
![Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate](/img/structure/B2861048.png)

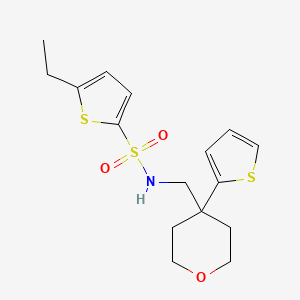
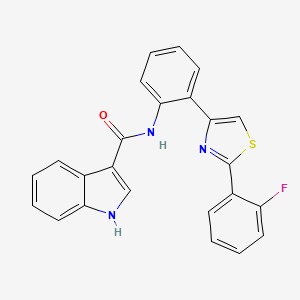
![N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea](/img/structure/B2861056.png)
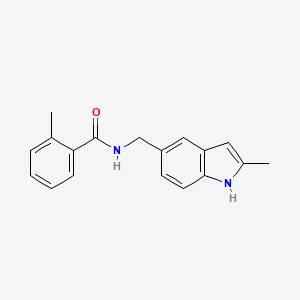
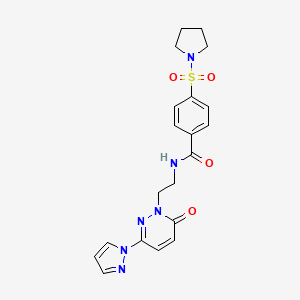

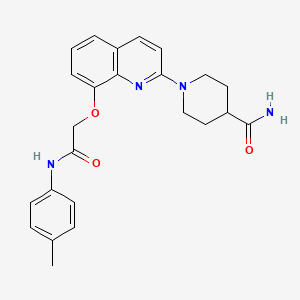
![2,5-dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide](/img/structure/B2861064.png)
![N-[cyano(2-methoxyphenyl)methyl]-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxamide](/img/structure/B2861066.png)
